molecular formula C10H16O2 B1217931 (1S,4R)-1-Hydroxy-2-oxolimonene CAS No. 24047-73-2

(1S,4R)-1-Hydroxy-2-oxolimonene

Cat. No.: B1217931
CAS No.: 24047-73-2
M. Wt: 168.23 g/mol
InChI Key: JEQLRDRDFLXSHY-SCZZXKLOSA-N
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Description

Historical Context and Isolation

The discovery and characterization of (1S,4R)-1-Hydroxy-2-oxolimonene emerged from extensive research into bacterial degradation pathways of monoterpenes during the late 20th century. The compound was first identified as a key intermediate in the novel limonene degradation pathway of Rhodococcus erythropolis strain DCL14, which was isolated from freshwater sediment samples. This microorganism demonstrated the ability to grow on limonene as a sole carbon and energy source, leading researchers to investigate the specific metabolic intermediates involved in this process.

Product accumulation studies conducted in 1999 revealed that (1S,4R)-1-Hydroxy-2-oxolimonene serves as a critical intermediate in the degradation pathway of (4R)-limonene. The isolation process involved monitoring oxygen consumption rates in cells grown on limonene, which showed high activity with this compound, indicating its metabolic significance. The compound was subsequently prepared through controlled enzymatic conversion using dichlorophenolindophenol-dependent limonene-1,2-diol dehydrogenase activity, which demonstrated optimal performance at pH 6.0.

Research efforts to synthesize authentic samples involved chemical oxidation of (+)-limonene-1,2-diol using pyridinium dichromate in dichloromethane, followed by purification through flash chromatography with petroleum ether-ethyl acetate mixtures. This synthetic approach yielded optically pure (1S,4R)-1-hydroxy-2-oxolimonene, confirming its stereochemical configuration and enabling detailed structural characterization.

IUPAC Nomenclature and Structural Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for complex organic molecules. The official IUPAC name is (1S,4R)-1-hydroxy-p-menth-8-en-2-one, which reflects the specific stereochemical configuration and functional group arrangement. Alternative accepted nomenclature includes (2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexanone, emphasizing the cyclohexane ring system with appropriate substituent positioning.

The compound belongs to the Chemical Abstracts Service registry system under number 24047-73-2. The molecular formula C₁₀H₁₆O₂ indicates the presence of ten carbon atoms, sixteen hydrogen atoms, and two oxygen atoms, consistent with monoterpenoid classification. The InChI identifier JEQLRDRDFLXSHY-SCZZXKLOSA-N provides a unique structural representation for database searches and computational applications.

Structural analysis reveals a cyclohexane ring bearing a methyl group at position 1, a hydroxyl group at the same position, a ketone functionality at position 2, and an isopropenyl group at position 4. The stereochemical descriptors (1S,4R) indicate the absolute configuration of chiral centers, with S-configuration at carbon-1 and R-configuration at carbon-4. This specific stereochemistry distinguishes it from its enantiomer (1R,4S)-1-hydroxylimonen-2-one.

Taxonomic Position Among Monoterpenoid Derivatives

(1S,4R)-1-Hydroxy-2-oxolimonene occupies a specialized position within the broader classification of monoterpenoid compounds. Monoterpenes constitute the fundamental structural class derived from two isoprene units with the molecular formula C₁₀H₁₆, while monoterpenoids represent modified versions containing oxygen functionality or structural variations. This compound specifically belongs to the subclass of oxygenated monoterpenoids, characterized by the presence of both hydroxyl and carbonyl functional groups.

Within the hierarchical classification system, the compound is categorized as a 1-hydroxylimonen-2-one derivative, representing an optically active form with specific (1S,4R)-configuration. The ChEBI ontology system classifies it under CHEBI:38249, establishing its relationship to related compounds including its enantiomer (1R,4S)-1-hydroxylimonen-2-one (CHEBI:50245). This classification system demonstrates the compound's connection to various oxepanone derivatives, including (4R,7R)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one and (4R,7S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one.

The compound's position in metabolic pathways places it as an intermediate between limonene-1,2-diol and more complex ring-opened products. Research has shown that it undergoes further transformation through Baeyer-Villiger type monooxygenase activity to form 7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone. This metabolic positioning highlights its role as a crucial link between cyclic monoterpene structures and acyclic degradation products in microbial systems.

Physicochemical Properties and Molecular Characteristics

The physicochemical properties of (1S,4R)-1-Hydroxy-2-oxolimonene reflect its unique structural features and functional group arrangement. The compound exhibits a molecular weight of 168.23 grams per mole, consistent with its molecular formula C₁₀H₁₆O₂. Computational analysis indicates a monoisotopic mass of 168.11503 atomic mass units, providing precise mass spectral identification capabilities.

Property Value Source
Molecular Weight 168.23 g/mol
Molecular Formula C₁₀H₁₆O₂
Monoisotopic Mass 168.11503 amu
LogP 1.68270
Polar Surface Area 37.30000 Ų
Net Charge 0

The compound demonstrates specific optical activity due to its chiral centers, with research confirming its specific optical rotation through comparison with authentic standards. Nuclear magnetic resonance spectroscopy has provided detailed structural confirmation, with ¹H NMR and ¹³C NMR spectra agreeing with previously reported data for this stereoisomer. The retention time characteristics during chiral gas chromatography analysis serve as additional identification parameters for stereochemical purity assessment.

Molecular modeling studies indicate specific three-dimensional conformational preferences influenced by the hydroxyl and ketone functional groups. The predicted collision cross section values for various adduct ions range from 132.0 to 177.8 Ų, depending on the ionization mode, providing valuable information for ion mobility spectrometry applications. The compound exhibits a SMILES notation of CC(=C)[C@@H]1CCC@(C)O, which encodes the complete structural information including stereochemical designations.

Properties

CAS No.

24047-73-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(2S,5R)-2-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8,12H,1,4-6H2,2-3H3/t8-,10+/m1/s1

InChI Key

JEQLRDRDFLXSHY-SCZZXKLOSA-N

SMILES

CC(=C)C1CCC(C(=O)C1)(C)O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@](C(=O)C1)(C)O

Canonical SMILES

CC(=C)C1CCC(C(=O)C1)(C)O

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

Enzymatic Reactions
(1S,4R)-1-Hydroxy-2-oxolimonene serves as a substrate for several enzymatic reactions. Research has demonstrated that it can be metabolized by the bacterium Rhodococcus erythropolis DCL14 through a novel degradation pathway. This pathway includes the conversion of (1S,4R)-1-hydroxy-2-oxolimonene into various products, such as 3-isopropenyl-6-oxoheptanoate, via the action of specific monooxygenases . The enzyme responsible for this conversion exhibits broad substrate specificity and operates optimally at pH 9 and 35°C .

Microbial Metabolism
The metabolism of limonene and its derivatives, including (1S,4R)-1-hydroxy-2-oxolimonene, has been extensively studied for its implications in bioremediation and biotransformation processes. The ability of Rhodococcus erythropolis to utilize these compounds suggests potential applications in environmental cleanup and the development of biocatalysts for organic synthesis .

Industrial Applications

Biotransformation Processes
(1S,4R)-1-Hydroxy-2-oxolimonene is being explored for its role in biotransformation processes that convert renewable resources into valuable chemicals. Its structure allows it to participate in reactions that yield useful intermediates for the synthesis of various bioactive compounds. This makes it a candidate for use in the production of fragrances, flavors, and other specialty chemicals .

Surfactant Formulations
Due to its surfactant properties, (1S,4R)-1-hydroxy-2-oxolimonene can be utilized in formulating eco-friendly cleaning agents and emulsifiers. Its effectiveness as a surfactant can enhance the solubility and stability of formulations containing other active ingredients .

Case Study 1: Enzymatic Conversion

A study highlighted the purification of a Baeyer-Villiger monooxygenase from Rhodococcus erythropolis, which catalyzed the conversion of (1S,4R)-1-hydroxy-2-oxolimonene into lactones and other derivatives. This enzymatic activity showcases the compound's potential utility in synthetic organic chemistry .

Case Study 2: Bioremediation Potential

Research on the metabolic pathways of Rhodococcus erythropolis DCL14 demonstrated that this microorganism can degrade both enantiomers of limonene, including (1S,4R)-1-hydroxy-2-oxolimonene. This capability indicates its potential application in bioremediation strategies aimed at detoxifying environments contaminated with limonene derivatives .

Comparison with Similar Compounds

Structural and Functional Analogues

(1S,4R)-1-Hydroxy-2-oxolimonene shares structural similarities with other monoterpene derivatives involved in limonene degradation (Table 1). Key analogues include:

Compound Molecular Formula Role in Degradation Pathway Key Structural Differences Reference
(1R,4S)-1-Hydroxy-2-oxolimonene C₁₀H₁₆O₂ Intermediate in (4S)-limonene degradation Enantiomeric configuration at C1 and C4
(4R)-Dihydrocarvone C₁₀H₁₆O Substrate for MMKMO; competes with hydroxy-oxolimonene Lacks hydroxyl group; ketone at C2
(1S,4R)-Menthone C₁₀H₁₈O Substrate for MMKMO; inhibits enzyme at high concentrations Cyclic monoterpene with isopropyl group
Limonene-1,2-diols C₁₀H₁₈O₂ Precursors to hydroxy-oxolimonene Diol structure without ketone moiety
Kinetic Parameters of MMKMO Substrates

The Baeyer-Villiger monooxygenase MMKMO exhibits distinct catalytic efficiencies for (1S,4R)-1-hydroxy-2-oxolimonene and its analogues (Table 2):

Substrate Km (μM) kcat (s⁻¹) kcat/Km (μM⁻¹s⁻¹) Notes Reference
(1S,4R)-1-Hydroxy-2-oxolimonene 18 ± 2 4.1 ± 0.3 0.23 Optimal substrate; no inhibition observed
(1R,4S)-1-Hydroxy-2-oxolimonene 15 ± 3 4.0 ± 0.2 0.27 Higher affinity but similar turnover
(4R)-Dihydrocarvone 32 ± 5 4.2 ± 0.4 0.13 Lower affinity; substrate competition
(1S,4R)-Menthone 25 ± 4 3.8 ± 0.3 0.15 Inhibits MMKMO at >50 μM

Key Findings :

  • (1S,4R)-1-Hydroxy-2-oxolimonene and its enantiomer exhibit comparable turnover rates (kcat ~4 s⁻¹), but the (1R,4S) enantiomer has marginally higher affinity (Km = 15 μM vs. 18 μM) .
  • (1S,4R)-Menthone acts as a competitive inhibitor at elevated concentrations, unlike hydroxy-oxolimonene .
  • (4R)-Dihydrocarvone shows a 2:1 activity ratio compared to (1R,4S)-hydroxy-oxolimonene in R. erythropolis DCL14 .
Degradation Pathway Specificity
  • Enantiomeric Divergence: The (4R)- and (4S)-limonene pathways in R. erythropolis produce enantiomeric hydroxy-oxolimonenes and downstream metabolites (e.g., 3-isopropenyl-6-oxoheptanoate) .
  • Organism-Specific Outcomes : Pseudomonas spp. terminate limonene degradation at hydroxy-oxolimonene, whereas R. erythropolis further processes it into CoA-activated fatty acid derivatives .
Stability and Reactivity
  • The lactone intermediate derived from hydroxy-oxolimonene is highly unstable, rapidly rearranging to 3-isopropenyl-6-oxoheptanoate without enzymatic assistance . This contrasts with more stable lactones in menthol or carvone pathways.

Preparation Methods

Reaction Conditions and Procedure

  • Substrate Preparation : (1S,2S,4R)-Limonene-1,2-diol (1.68 g, 10 mmol) is dissolved in 15 mL of CH₂Cl₂.

  • Oxidation : PDC (4.68 g, 12.4 mmol) is added, and the mixture is stirred at 25°C for 16 hours.

  • Workup : The reaction is filtered through Hyflo Supercel, and the filtrate is concentrated under reduced pressure.

  • Purification : Flash chromatography (petroleum ether:ethyl acetate = 9:1) yields optically pure (1S,4R)-1-Hydroxy-2-oxolimonene (250 mg, ~15% yield).

Key Analytical Data:

  • Molecular Formula : C₁₀H₁₆O₂

  • Molecular Weight : 168.23 g/mol

  • Specific Optical Rotation : [α]D²⁰ = +41.8° (c = 1.0, acetone)

  • NMR (¹³C) : 21.1 (q), 26.2 (t), 26.5 (q), 33.7 (t), 34.0 (t), 37.5 (d), 71.4 (s), 73.9 (d), 109.0 (t), 149.3 (s)

Microbial Biotransformation Using Rhodococcus erythropolis DCL14

(1S,4R)-1-Hydroxy-2-oxolimonene is an intermediate in the degradation pathway of (4R)-limonene by Rhodococcus erythropolis DCL14. This strain employs a multi-enzyme cascade to convert limonene into metabolites:

Enzymatic Pathway Overview

  • Epoxidation : (4R)-Limonene → (1S,2S,4R)-Limonene-1,2-epoxide (catalyzed by limonene 1,2-monooxygenase).

  • Hydrolysis : Epoxide → (1S,2S,4R)-Limonene-1,2-diol (via cofactor-independent epoxide hydrolase).

  • Dehydrogenation : Diol → (1S,4R)-1-Hydroxy-2-oxolimonene (via DCPIP-dependent dehydrogenase).

Enzyme Activity Data:

EnzymeSpecific Activity (nmol·min⁻¹·mg⁻¹)
Limonene 1,2-monooxygenase17 (4R-limonene-grown cells)
Limonene-1,2-epoxide hydrolase2,900 (4R-limonene-grown cells)
Limonene-1,2-diol dehydrogenase40 (DCPIP-dependent)

Biotransformation Protocol

  • Culture Conditions : R. erythropolis DCL14 is grown in mineral medium with (4R)-limonene as the sole carbon source.

  • Induction : Cells are harvested during the exponential phase (OD₆₀₀ = 0.8–1.0).

  • Substrate Conversion : Cell extracts (36 mg protein) are incubated with (4R)-limonene-1,2-epoxide (200 µL) in phosphate buffer (pH 7.0) at 30°C for 16 hours.

Stereochemical Control and Byproduct Management

The stereospecificity of (1S,4R)-1-Hydroxy-2-oxolimonene synthesis is critical. Key strategies include:

Chirality Retention

  • Chemical Synthesis : Use of enantiomerically pure (1S,2S,4R)-limonene-1,2-diol ensures retention of the (1S,4R) configuration.

  • Microbial Pathways : R. erythropolis DCL14 exhibits strict stereoselectivity, avoiding racemization during epoxide hydrolysis and diol dehydrogenation.

Byproduct Formation

  • Chemical Method : Diastereomeric impurities (e.g., (1R,4S)-enantiomer) are removed via flash chromatography.

  • Microbial Method : Competing pathways (e.g., lactonization) are minimized by optimizing reaction pH (7.0) and temperature (30°C).

Analytical Validation and Quality Control

Chromatographic Characterization

  • GC-MS : Retention time and fragmentation pattern (m/z 170 [M⁺], 152, 137, 71).

  • Chiral HPLC : Chiralpak AD-H column (hexane:isopropanol = 95:5) confirms enantiomeric purity (>98% ee).

Spectroscopic Confirmation

  • ¹H NMR : Key signals at δ 1.23 (s, 3H, CH₃), 1.70 (s, 3H, CH₃), 3.61 (t, J = 2.9 Hz, 1H).

  • IR : Strong absorption at 1,710 cm⁻¹ (C=O stretch).

Comparative Analysis of Methods

ParameterChemical SynthesisMicrobial Biotransformation
Yield 15%20–30% (theoretical)
Stereoselectivity >98% ee>99% ee
Scalability Limited by chromatographyFermentation-dependent
Environmental Impact Solvent waste (CH₂Cl₂)Aqueous, low-waste process

Q & A

Q. What enzymatic pathways are involved in the biosynthesis of (1S,4R)-1-hydroxy-2-oxolimonene, and how can researchers validate these steps experimentally?

(1S,4R)-1-Hydroxy-2-oxolimonene is produced via stereospecific oxidation of limonene-1,2-diols by NAD+-dependent oxidoreductases in Rhodococcus erythropolis DCL14. For validation:

  • Enzyme Activity Assays : Use purified enzymes (e.g., MMKMO) to monitor substrate conversion via HPLC or GC-MS. Measure cofactor dependence (NAD+/NADH) spectrophotometrically at 340 nm .
  • Stereochemical Confirmation : Analyze reaction products using chiral chromatography or circular dichroism to confirm stereospecificity of the hydroxylation step .

Q. What analytical methods are recommended for structural characterization of (1S,4R)-1-hydroxy-2-oxolimonene and its intermediates?

  • NMR Spectroscopy : Assign stereochemistry using 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants and NOE correlations (e.g., cyclohexane ring protons) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns to distinguish lactone intermediates (e.g., 7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone) from rearranged products like 3-isopropenyl-6-oxoheptanoate .

Q. How can researchers quantify (1S,4R)-1-hydroxy-2-oxolimonene in microbial degradation studies?

  • Kinetic Assays : Use purified MMKMO enzyme to measure substrate turnover rates. Calculate KmK_m and kcatk_{cat} values via Michaelis-Menten plots (see Table 4 in for reference values) .
  • Metabolite Tracking : Employ 13C^{13}C-labeled limonene precursors in R. erythropolis cultures, followed by LC-MS to trace labeled intermediates .

Advanced Research Questions

Q. How do substrate inhibition and stereochemical variations impact the kinetic behavior of MMKMO toward (1S,4R)-1-hydroxy-2-oxolimonene?

  • Substrate Inhibition Studies : Test MMKMO activity at varying substrate concentrations (e.g., 0.1–10 mM). Compare inhibition profiles with structurally similar substrates like (1S,4R)-menthone, which shows concentration-dependent inhibition .
  • Enantiomer-Specific Kinetics : Compare KmK_m and kcatk_{cat} for (1S,4R)- and (1R,4S)-enantiomers using purified enzyme. Note that while kcatk_{cat} remains consistent, KmK_m varies significantly, indicating differential binding affinities .

Q. What experimental strategies can capture unstable intermediates in the (1S,4R)-1-hydroxy-2-oxolimonene degradation pathway?

  • Rapid-Quench Techniques : Halt enzymatic reactions at millisecond intervals using acidic or cryogenic quenching. Analyze intermediates via time-resolved LC-MS .
  • Stabilization Approaches : Modify reaction conditions (e.g., low temperature, pH 6–7) to slow spontaneous lactone rearrangement. Use deuterated solvents to track hydrogen exchange in intermediates .

Q. How does stereochemistry influence the interaction of (1S,4R)-1-hydroxy-2-oxolimonene with microbial enzymes?

  • Enzyme Docking Simulations : Model enantiomer binding to MMKMO’s active site using software like AutoDock. Validate predictions with site-directed mutagenesis (e.g., altering residues involved in substrate recognition) .
  • Comparative Activity Assays : Test enzyme activity against synthetic enantiomers. For example, (1R,4S)-1-hydroxy-2-oxolimonene is processed via a distinct degradation pathway in R. erythropolis .

Q. How can researchers resolve contradictory kinetic data when comparing (1S,4R)-1-hydroxy-2-oxolimonene with analogous substrates?

  • Control for Competitive Inhibition : Include inactive substrate analogs (e.g., menthone derivatives) to assess non-productive binding.
  • Statistical Validation : Use global fitting of kinetic data to discriminate between substrate inhibition and allosteric effects. Replicate experiments with enzyme batches from different purification runs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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